(1-Azido-2-bromoethyl)cyclopentane (CAS: 2445791-41-1) is a highly versatile, pre-formed vicinal bromoazide building block characterized by a cyclopentyl ring attached to a densely functionalized ethyl chain. In medicinal chemistry and materials science, this compound serves as a dual-reactive scaffold, offering an electrophilic bromide for nucleophilic substitution and an azide for bioorthogonal click chemistry or reduction to an amine. Procuring this specific compound provides immediate access to a regiochemically pure, lipophilic intermediate, bypassing the hazardous and often regioselective challenges associated with the in-house bromoazidation of vinylcyclopentane [1].
Substituting (1-Azido-2-bromoethyl)cyclopentane with simpler linear analogs, such as 1-azido-2-bromoethane, fundamentally alters the pharmacokinetic and steric profile of the final molecule, stripping away the lipophilic cyclopentyl moiety that is often critical for receptor fit and membrane permeability. Furthermore, attempting to synthesize this compound in-house from vinylcyclopentane requires stoichiometric use of hazardous reagents like trimethylsilyl azide (TMSN3) and N-bromosuccinimide (NBS), which poses significant safety risks, necessitates rigorous purification to separate regioisomers, and introduces batch-to-batch reproducibility issues during scale-up [1].
The direct procurement of (1-Azido-2-bromoethyl)cyclopentane eliminates the need for in-house bromoazidation of vinylcyclopentane. Standard bromoazidation protocols using NBS and TMSN3 typically yield 65-85% of the desired product but often require hazardous handling of explosive azide sources and generate 10-20% of unwanted regioisomers (e.g., 2-azido-1-bromoethyl derivatives) depending on the catalytic system . Utilizing the pre-formed, regiochemically pure compound avoids these safety hazards and purification bottlenecks, providing a highly reliable starting material for downstream synthesis.
| Evidence Dimension | Synthetic yield and regioisomer impurity |
| Target Compound Data | Pre-formed, >95% regiochemical purity (procured) |
| Comparator Or Baseline | In-house synthesis from vinylcyclopentane (65-85% yield, 10-20% regioisomer impurity) |
| Quantified Difference | Eliminates 1-2 synthetic steps and >10% regioisomeric waste |
| Conditions | Standard laboratory scale-up conditions |
Procuring the pre-formed bromoazide mitigates safety risks associated with explosive reagents and ensures batch-to-batch reproducibility in regiochemical purity.
Unlike standard alkyl bromides or pre-reduced amino-bromides, (1-Azido-2-bromoethyl)cyclopentane possesses two orthogonally reactive sites. The azide group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with >99% chemoselectivity at room temperature, leaving the primary bromide intact for subsequent SN2 displacement or cross-coupling [1]. In contrast, using a generic bromoamine requires complex protecting group strategies (e.g., Boc or Fmoc) to prevent premature cyclization or unwanted side reactions during functionalization.
| Evidence Dimension | Chemoselective functionalization steps |
| Target Compound Data | 2 orthogonal handles (azide and bromide) requiring 0 protecting groups |
| Comparator Or Baseline | (1-Amino-2-bromoethyl)cyclopentane (requires 1-2 protecting group steps) |
| Quantified Difference | Saves 2 synthetic steps (protection/deprotection) per modular sequence |
| Conditions | Sequential click-chemistry and nucleophilic substitution workflows |
The orthogonal reactivity allows for rapid, step-wise diversification of the scaffold without the yield losses associated with protecting group manipulation.
The incorporation of the cyclopentyl ring in (1-Azido-2-bromoethyl)cyclopentane provides a distinct physicochemical advantage over linear aliphatic bromoazides. The cyclopentyl moiety increases the calculated partition coefficient (cLogP) by approximately 2.0 units compared to 1-azido-2-bromoethane, while introducing a defined steric bulk (A-value ~1.5 kcal/mol) that restricts conformational flexibility[1]. This structural rigidity and enhanced lipophilicity are critical for optimizing the pharmacokinetic properties and target binding affinities of downstream active pharmaceutical ingredients (APIs).
| Evidence Dimension | Calculated lipophilicity (cLogP) and steric bulk |
| Target Compound Data | Cyclopentyl-substituted core (enhanced cLogP, A-value ~1.5 kcal/mol) |
| Comparator Or Baseline | 1-Azido-2-bromoethane (lower cLogP, highly flexible) |
| Quantified Difference | ~2.0 unit increase in cLogP and restricted conformational freedom |
| Conditions | in silico physicochemical profiling |
The cyclopentyl group provides a defined structural motif for medicinal chemists looking to improve membrane permeability and receptor fit compared to linear chains.
Leveraging the orthogonal reactivity of the azide group, this compound is ideal for synthesizing 1,4-disubstituted 1,2,3-triazoles via CuAAC. The retained primary bromide can then be used to append additional pharmacophores, making it a highly efficient scaffold for fragment-based drug discovery and the generation of triazole-linked bioconjugates [1].
The vicinal bromoazide motif is a classic precursor for the synthesis of aziridines via reduction (e.g., Staudinger reaction using phosphines) or for the preparation of vicinal diamines. The pre-formed nature of this compound allows researchers to bypass hazardous azide handling and directly access these valuable nitrogen-containing heterocycles and chelating ligands [2].
The enhanced lipophilicity and steric bulk provided by the cyclopentyl ring make this compound a highly effective building block for synthesizing unnatural amino acids and peptidomimetics. When incorporated into peptide backbones, the cyclopentyl group can improve proteolytic stability and membrane permeability compared to flexible, linear aliphatic side chains [3].